molecular formula C12H14ClNO2 B13308853 Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate

Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate

Cat. No.: B13308853
M. Wt: 239.70 g/mol
InChI Key: AIBWACYFHAKDCD-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate is an organic compound with a cyclobutane ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.

    Esterification: The carboxylate ester group is introduced through esterification reactions involving methanol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-1-phenylcyclobutane-1-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.

Uniqueness

Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and potential biological activities compared to similar compounds.

Biological Activity

Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14ClNO2
  • Molecular Weight : Approximately 239.70 g/mol
  • Structure : The compound features a cyclobutane ring, an amino group, and a chlorophenyl substituent, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its structural components:

  • Amino Group : Facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity.
  • Chlorophenyl Group : Engages in π-π interactions with aromatic residues in proteins, potentially modulating enzyme and receptor activities .

These interactions suggest that the compound may influence various signaling pathways and biological processes, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : Investigations suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity :
    • A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis via caspase activation .
  • Anti-inflammatory Effects :
    • In vitro studies revealed that treatment with this compound led to a marked reduction in the secretion of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several key steps:

  • Formation of Cyclobutane Ring : Achieved through cycloaddition reactions.
  • Introduction of Chlorophenyl Group : Utilizes Friedel-Crafts reactions.
  • Amination and Esterification : Introduces the amino group and forms the ester.

These synthetic routes are optimized for yield and purity in industrial settings, which can enhance the compound's availability for research and therapeutic applications .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3

InChI Key

AIBWACYFHAKDCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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